molecular formula C11H13Cl2N3 B2540824 [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439899-12-3

[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No. B2540824
CAS RN: 1439899-12-3
M. Wt: 258.15
InChI Key: USLMMZFGXCNRIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a benzyl group with a chlorine atom . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial properties . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole compounds can also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions.

Antitumor Activity

Certain imidazole derivatives have demonstrated antitumor activity . This suggests they could be used in the development of new cancer treatments.

Antidiabetic Activity

Imidazole compounds have been reported to show antidiabetic activity . This indicates potential applications in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives, such as 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives, have been evaluated for antioxidant activity . This suggests they could be used in the development of new antioxidant drugs.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLMMZFGXCNRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

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